

An In-depth Technical Guide to the Physicochemical Properties of Acetohydrazide-Pyridine Adducts

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Compound of Interest

Compound Name: Acetohydrazide; pyridine

Cat. No.: B15374713

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Disclaimer: Direct experimental data on the specific adducts formed between acetohydrazide and pyridine is limited in publicly available scientific literature. This guide is a scientific projection based on the known physicochemical properties of the individual components, acetohydrazide and pyridine, and data from analogous chemical structures. The experimental protocols and characterization data are based on established methodologies for similar compounds.

Introduction

Acetohydrazide, a derivative of hydrazine, possesses a reactive hydrazide functional group that is pivotal in various chemical and biological applications, including protein and carbohydrate chemistry.[1] Pyridine, a heterocyclic aromatic organic compound, and its derivatives are known for a wide range of biological activities, targeting viral infections, microbial diseases, and malignant cells.[2] The formation of an adduct between acetohydrazide and pyridine is anticipated to occur through non-covalent interactions, primarily hydrogen bonding, which could modulate the physicochemical and biological properties of both molecules. This guide provides a comprehensive overview of the projected properties and characterization of such adducts.

Synthesis and Formation of Acetohydrazide-Pyridine Adducts

The formation of an adduct between acetohydrazide and pyridine would likely proceed via a simple co-crystallization or reaction in a suitable solvent. The nitrogen atom in the pyridine ring and the hydrogen atoms of the hydrazide group in acetohydrazide are potential sites for hydrogen bonding, which would be the primary driving force for adduct formation.

Hypothetical Synthesis Protocol

A solution of acetohydrazide in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a non-polar co-solvent) would be prepared. To this, an equimolar or slight excess of pyridine would be added dropwise with stirring. The reaction mixture would be stirred at room temperature for a specified period, followed by slow evaporation of the solvent or cooling to induce crystallization of the adduct. The resulting solid would be collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Physicochemical Properties

The physicochemical properties of the acetohydrazide-pyridine adduct are expected to be a composite of its constituent molecules, influenced by the intermolecular interactions within the adduct.

Physical and Chemical Properties of Constituents

Property	Acetohydrazide	Pyridine	Reference
Molecular Formula	C ₂ H ₆ N ₂ O	C ₅ H ₅ N	[3]
Molecular Weight	74.08 g/mol	79.10 g/mol	[3][4]
Melting Point	-	-42 °C	[4]
Boiling Point	-	115.5 °C	[4]
Density (at 20°C)	-	0.9819 g/cm ³	[4]
Water Solubility	-	Very soluble	[4]
pKa	-	5.19	[4]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure of the acetohydrazide-pyridine adduct and confirming the presence of intermolecular interactions.

Infrared (IR) Spectroscopy

The formation of hydrogen bonds between acetohydrazide and pyridine would be expected to cause shifts in the vibrational frequencies of the N-H and C=O groups of acetohydrazide and the C-N vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide detailed information about the electronic environment of the protons and carbon atoms in the adduct. The formation of a hydrogen bond would likely lead to a downfield shift of the N-H proton signals of acetohydrazide.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) could be used to identify the formation of non-covalent adducts in the gas phase.^[5]

Structural Analysis

Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of the acetohydrazide-pyridine adduct, revealing bond lengths, bond angles, and the nature of the intermolecular interactions. Based on studies of similar hydrazine adducts, an extended hydrogen bond network is expected.^{[6][7]}

Crystal Data for Acetohydrazide

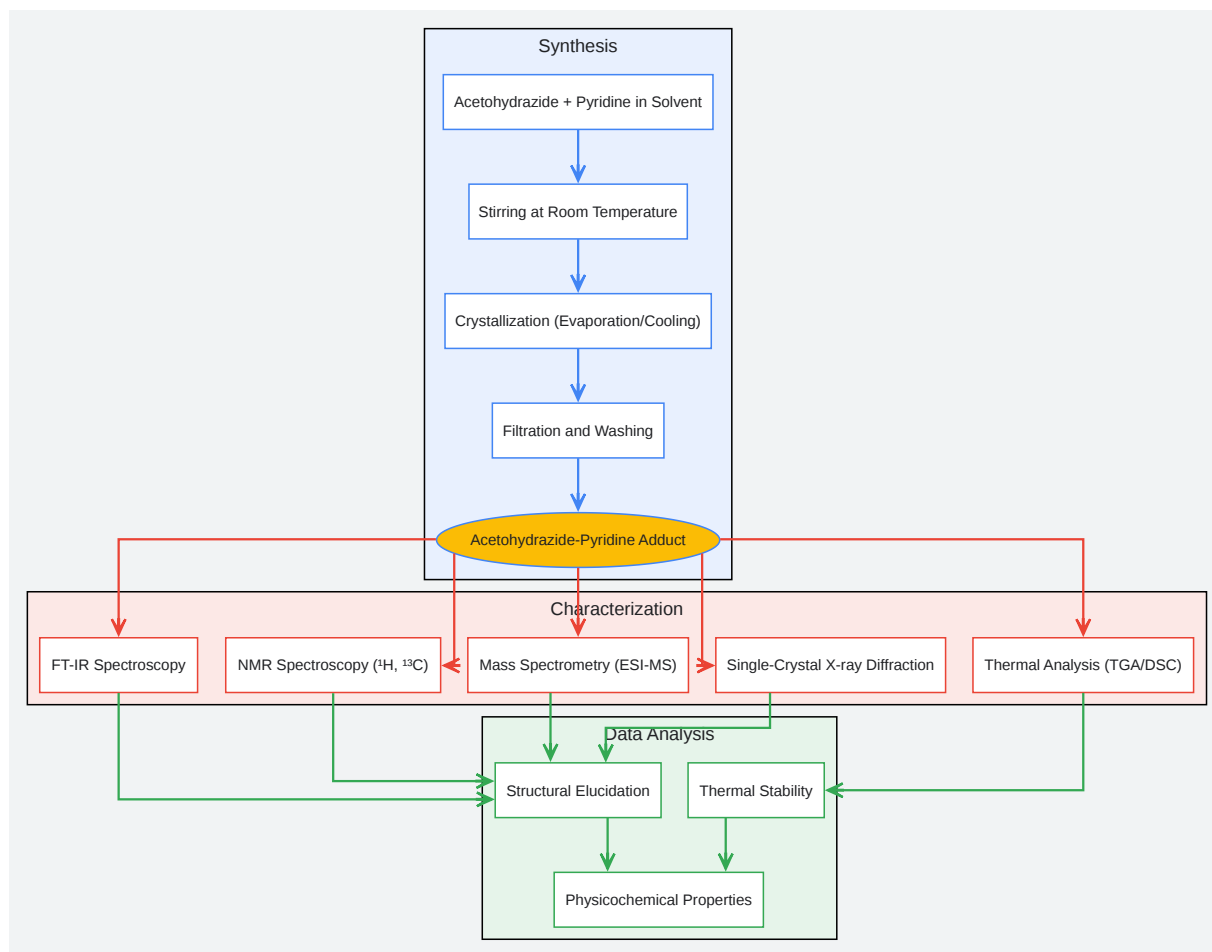
Parameter	Value	Reference
Formula	C ₂ H ₆ N ₂ O	[1]
Molecular Weight	74.09	[1]
Crystal System	Monoclinic	[1]
a (Å)	9.5636 (7)	[1]
b (Å)	8.7642 (6)	[1]
c (Å)	10.4282 (7)	[1]
β (°)	110.886 (1)	[1]
Volume (Å ³)	816.63 (10)	[1]
Z	8	[1]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into the thermal stability and decomposition behavior of the adduct. The thermal decomposition of pyridine adducts of metal sulfates has been previously studied, indicating that such analyses are valuable for characterizing these types of compounds.[8][9]

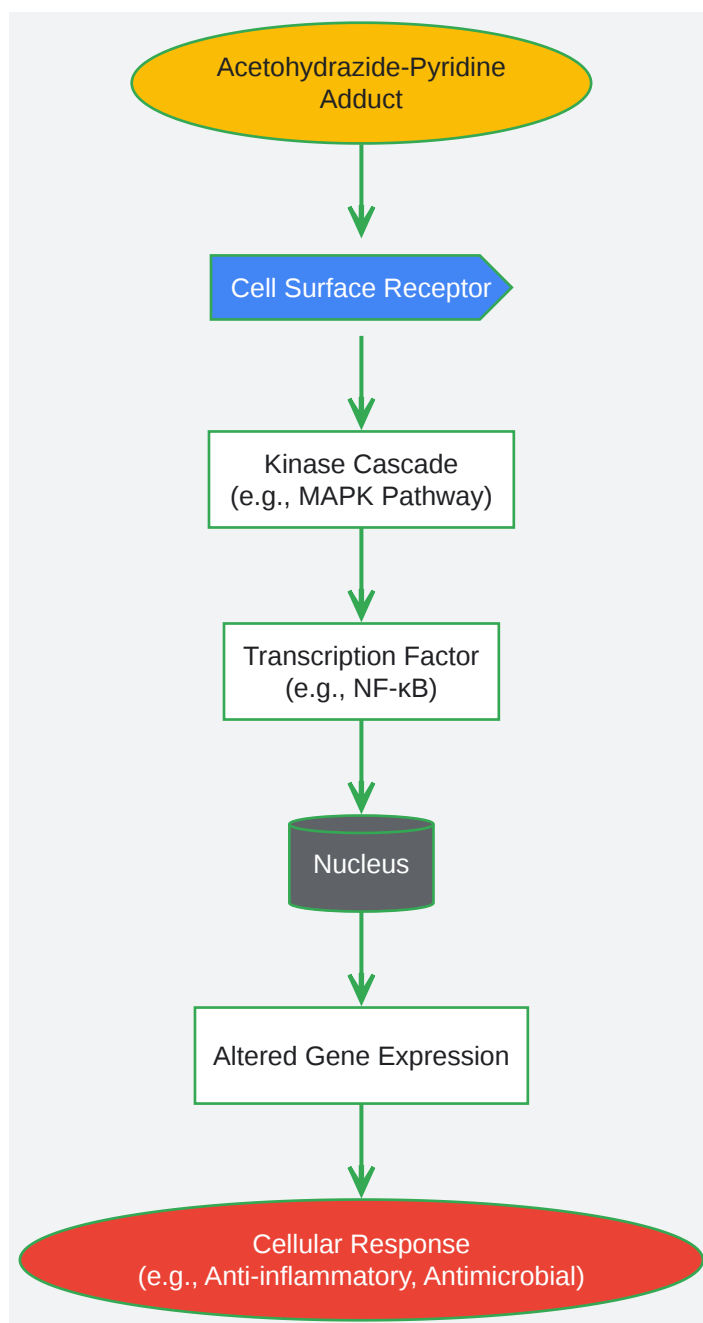
Potential Biological Activity and Signaling Pathways

Given that pyridine derivatives exhibit a wide range of biological activities[2][10], and hydrazides are used in medicinal chemistry, the acetohydrazide-pyridine adduct could potentially exhibit interesting pharmacological properties. For instance, it might interact with cellular signaling pathways involved in microbial infections or cell proliferation.



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Caption: Hypothetical experimental workflow for the synthesis and characterization of acetohydrazide-pyridine adducts.



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